3-(5-Formylpyridin-3-yl)benzonitrile
Overview
Description
3-(5-Formylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H8N2O. It is a derivative of pyridine and benzonitrile, characterized by the presence of a formyl group at the 5-position of the pyridine ring and a nitrile group at the 3-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylpyridin-3-yl)benzonitrile typically involves the coupling of pyridine and benzonitrile derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzonitrile in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products Formed
Oxidation: 3-(5-Carboxypyridin-3-yl)benzonitrile.
Reduction: 3-(5-Aminopyridin-3-yl)benzonitrile.
Substitution: 3-(5-Nitropyridin-3-yl)benzonitrile
Scientific Research Applications
3-(5-Formylpyridin-3-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Formylpyridin-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Formylpyridin-2-yl)benzonitrile
- 3-(4-Formylpyridin-3-yl)benzonitrile
- 3-(5-Formylpyridin-4-yl)benzonitrile
Uniqueness
3-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl and nitrile groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
3-(5-formylpyridin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-10-2-1-3-12(4-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHZZEDUACILBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646980 | |
Record name | 3-(5-Formylpyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-56-0 | |
Record name | 3-(5-Formyl-3-pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887973-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Formylpyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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